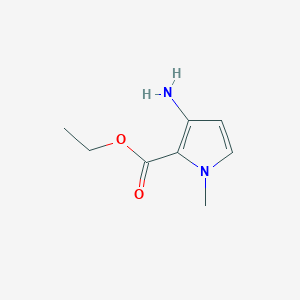
2-(Piperazin-1-yl)pyrazine hydrochloride
Vue d'ensemble
Description
2-(Piperazin-1-yl)pyrazine is an organic compound with the molecular weight of 164.21 . It is also known by other names such as 1-(2-pyrazinyl)piperazine and 2-(Piperazin-1-yl)-1,4-diazine .
Synthesis Analysis
The synthesis of piperazine derivatives, including 2-(Piperazin-1-yl)pyrazine, involves several methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The molecular formula of 2-(Piperazin-1-yl)pyrazine hydrochloride is C8H13ClN4 . The average mass is 200.669 Da and the monoisotopic mass is 200.082870 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
2-(Piperazin-1-yl)pyrazine is a solid at room temperature . It has a flash point of 105-108/0.5mm .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The piperazine moiety plays a crucial role in several pharmaceuticals. Notably, it is present in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to explore novel derivatives of piperazines for their potential therapeutic applications.
Derivatization Reagent for Peptides
1-(2-Pyrimidyl)piperazine (a close analog of 2-(Piperazin-1-yl)pyrazine) can be used as a derivatization reagent for carboxyl groups on peptides. This application is particularly relevant during the spectrophotometric analysis of phosphopeptides .
Antimicrobial Activity
Studies have investigated the antimicrobial activity of related compounds. For instance, the antimicrobial activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) was evaluated against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-Tubercular Agents
Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Cancer Research
Despite the availability of several anticancer drugs, cancer cells evolve using different pathways. The protein tyrosine phosphatases pathway, which monitors cell proliferation, diversity, migration, and metabolism, remains a target for drug development. Piperazine derivatives may play a role in this context .
Safety And Hazards
Orientations Futures
While specific future directions for 2-(Piperazin-1-yl)pyrazine hydrochloride are not mentioned in the search results, there have been recent developments in the synthesis of piperazines, including the use of ecofriendly, cost-effective methods . These advancements may open up new possibilities for the synthesis and application of 2-(Piperazin-1-yl)pyrazine hydrochloride.
Propriétés
IUPAC Name |
2-piperazin-1-ylpyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-2-11-8(7-10-1)12-5-3-9-4-6-12;/h1-2,7,9H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDNHTMVWNAZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)pyrazine hydrochloride | |
CAS RN |
61655-78-5 | |
| Record name | Pyrazine, 2-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B3274841.png)
![6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3274845.png)
![2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B3274857.png)




